Boc-N-Me-D-Phe-OH

Descripción general

Descripción

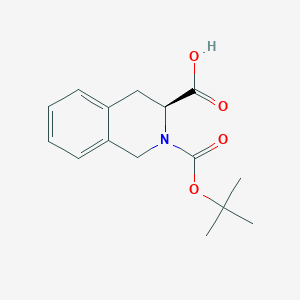

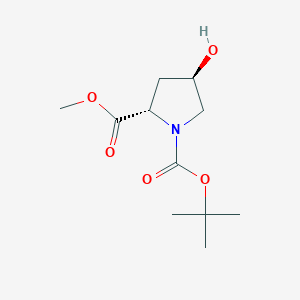

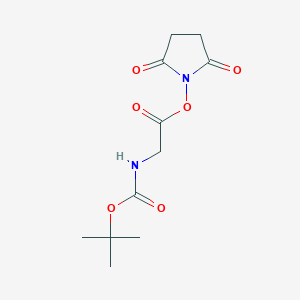

Boc-N-Me-D-Phe-OH, also known as N-Boc-N-methyl-D-phenylalanine, is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . It is a white crystalline powder .

Synthesis Analysis

Boc-N-Me-D-Phe-OH is produced by a multistep synthesis process, which involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . It has been used in the synthesis of teixobactin analogues .Molecular Structure Analysis

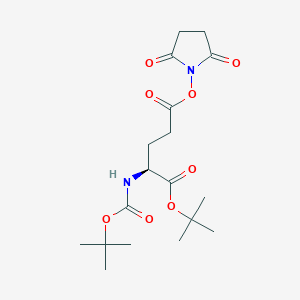

The molecular formula of Boc-N-Me-D-Phe-OH is C15H21NO4 . It has a molecular weight of 279.332 Da . The structure contains a total of 41 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving Boc-N-Me-D-Phe-OH are not detailed in the search results, it is known to be used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Boc-N-Me-D-Phe-OH is a white crystalline powder . It has a molecular weight of 303.36 g/mol and a melting point of 95-99℃ . The density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Nanomedicine

Scientific Field

Application Summary

Molecules based on the Phe-Phe motif, such as Boc-N-Me-D-Phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They are used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Methods of Application

The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembled nanostructures are characterized and their nanomorphologies are studied .

Results or Outcomes

The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Synthesis of Protease Inhibitors

Scientific Field

Application Summary

Boc-N-Me-D-Phe-OH is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . It can be used as a starting material for the synthesis of protease inhibitors like Darunavir and TMC-114, which have shown excellent therapeutic efficacy in clinical trials .

Methods of Application

The synthesis of protease inhibitors involves using Boc-N-Me-D-Phe-OH as a starting material . The specific synthesis procedures would depend on the particular protease inhibitor being synthesized .

Results or Outcomes

Protease inhibitors synthesized using Boc-N-Me-D-Phe-OH as a starting material have shown excellent therapeutic efficacy in clinical trials .

Ergogenic Supplements

Scientific Field

Application Summary

Boc-N-Me-D-Phe-OH, being a phenylalanine derivative, is used in the formulation of ergogenic supplements . These supplements are designed to enhance physical performance, stamina, and recovery .

Methods of Application

Boc-N-Me-D-Phe-OH is incorporated into dietary supplements which are then consumed by athletes and individuals involved in physical activities . The specific formulation and dosage would depend on the particular supplement and its intended use .

Results or Outcomes

Ergogenic supplements containing Boc-N-Me-D-Phe-OH have been found to influence the secretion of anabolic

Ergogenic Supplements

Results or Outcomes

Ergogenic supplements containing Boc-N-Me-D-Phe-OH have been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Synthesis of Antitumor and Antiviral Agents

Application Summary

Boc-N-Me-D-Phe-OH is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents such as Cytarabine and Fludarabine, and antiviral agents like Acyclovir and Ganciclovir . These compounds have shown promising results in the treatment of leukemia, lymphoma, and viral infections such as herpes simplex and cytomegalovirus .

Methods of Application

The synthesis of these agents involves using Boc-N-Me-D-Phe-OH as a starting material . The specific synthesis procedures would depend on the particular agent being synthesized .

Results or Outcomes

The synthesized antitumor and antiviral agents have shown promising results in clinical trials .

Safety And Hazards

Direcciones Futuras

The feasibility analysis of Boc-N-Me-D-Phe-OH has shown promising results in terms of its potential applications in the pharmaceutical industry. It has been found to be an effective precursor for the synthesis of various biologically active compounds, including protease inhibitors, antitumor agents, and antiviral agents .

Propiedades

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-D-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.